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Overview
Description
D2A21 is an antimicrobial peptide known for its potent activity against a variety of bacterial pathogens. It has been studied extensively for its ability to confer resistance to diseases in plants, particularly those caused by Pseudomonas syringae pv. tabaci and Xanthomonas citri . This peptide is part of a broader class of antimicrobial peptides that are being explored as alternatives to traditional antibiotics due to their effectiveness against drug-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D2A21 typically involves peptide synthesis techniques. One common method is solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support. This method allows for precise control over the sequence and length of the peptide .
Industrial Production Methods
Industrial production of D2A21 can be achieved through recombinant DNA technology. This involves inserting the gene encoding D2A21 into a suitable host organism, such as Escherichia coli, which then produces the peptide. The peptide can be purified from the host organism using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
D2A21 primarily undergoes interactions with bacterial cell membranes. It does not typically participate in traditional chemical reactions like oxidation or reduction. Instead, its activity is based on its ability to disrupt cell membranes, leading to cell lysis .
Common Reagents and Conditions
The activity of D2A21 is influenced by factors such as pH and ionic strength. It has been shown to be effective in a range of pH conditions, although extreme pH values can reduce its activity .
Major Products Formed
The primary outcome of D2A21’s interaction with bacterial cells is the disruption of the cell membrane, leading to the leakage of cytoplasmic contents and ultimately cell death .
Scientific Research Applications
D2A21 has a wide range of applications in scientific research:
Mechanism of Action
D2A21 exerts its effects primarily through the disruption of bacterial cell membranes. It interacts with the lipid bilayer of the membrane, causing increased permeability and leading to cell lysis . This mechanism is similar to other antimicrobial peptides, which often target the cell membrane to exert their antimicrobial effects .
Comparison with Similar Compounds
D2A21 is similar to other antimicrobial peptides such as D4E1 and LL-37. it has been noted for its low hemolysis activity, making it less toxic to human cells compared to some other antimicrobial peptides . This makes D2A21 a promising candidate for applications where low toxicity is crucial.
List of Similar Compounds
D4E1: Another antimicrobial peptide with similar activity against bacterial pathogens.
LL-37: A well-known antimicrobial peptide that has been studied for its broad-spectrum activity.
D2A21 stands out due to its specific activity against certain plant pathogens and its potential for use in transgenic plants, making it a unique and valuable compound in the field of antimicrobial research .
Properties
Molecular Formula |
C144H212N32O24 |
---|---|
Molecular Weight |
2775.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C144H212N32O24/c1-91(155-128(183)105(154)83-97-49-15-7-16-50-97)122(177)161-106(65-31-40-74-145)129(184)165-111(70-36-45-79-150)134(189)172-117(86-100-55-21-10-22-56-100)139(194)156-93(3)124(179)163-108(67-33-42-76-147)131(186)167-114(73-39-48-82-153)137(192)175-120(89-103-61-27-13-28-62-103)143(198)169-110(69-35-44-78-149)132(187)168-113(72-38-47-81-152)136(191)174-119(88-102-59-25-12-26-60-102)140(195)157-92(2)123(178)162-107(66-32-41-75-146)130(185)166-112(71-37-46-80-151)135(190)173-118(87-101-57-23-11-24-58-101)141(196)158-94(4)125(180)164-109(68-34-43-77-148)133(188)171-116(85-99-53-19-9-20-54-99)142(197)159-95(5)126(181)170-115(84-98-51-17-8-18-52-98)138(193)160-96(6)127(182)176-121(144(199)200)90-104-63-29-14-30-64-104/h7-30,49-64,91-96,105-121H,31-48,65-90,145-154H2,1-6H3,(H,155,183)(H,156,194)(H,157,195)(H,158,196)(H,159,197)(H,160,193)(H,161,177)(H,162,178)(H,163,179)(H,164,180)(H,165,184)(H,166,185)(H,167,186)(H,168,187)(H,169,198)(H,170,181)(H,171,188)(H,172,189)(H,173,190)(H,174,191)(H,175,192)(H,176,182)(H,199,200)/t91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
WVRNJUBRGDUHNI-CPOCOYSOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](CC8=CC=CC=C8)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CC7=CC=CC=C7)C(=O)O)NC(=O)C(CC8=CC=CC=C8)N |
Origin of Product |
United States |
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